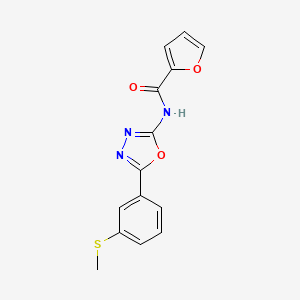

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic aromatic compounds. It contains a furan ring, an oxadiazole ring, and a phenyl group with a methylsulfanyl substituent. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in medicinal chemistry.

Métodos De Preparación

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with a suitable furan derivative.

Attachment of the phenyl group: The phenyl group with the methylsulfanyl substituent can be introduced via a substitution reaction.

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet production demands.

Análisis De Reacciones Químicas

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antiviral activities. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Research: Researchers investigate its effects on different biological pathways and its potential as a therapeutic agent for various diseases.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the furan ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.

Comparación Con Compuestos Similares

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: This compound has a similar structure but with a phenylacetamide group instead of a furan ring.

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide: This compound contains a tetrahydronaphthalene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of the furan ring, oxadiazole ring, and the methylsulfanyl-substituted phenyl group, which may confer distinct biological activities and chemical properties.

Actividad Biológica

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.

- Furan ring : A five-membered aromatic ring containing oxygen.

- Methylthio group : A sulfur-containing substituent that enhances the compound's reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This could affect various metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both bacterial and fungal strains. The mechanism may involve disruption of cell membranes or interference with metabolic processes critical for pathogen survival .

- Antioxidant Properties : The presence of the oxadiazole ring contributes to the radical scavenging activity of the compound, which helps in mitigating oxidative stress .

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 750 μg/mL against fungal pathogens .

- Compounds with similar structures have demonstrated potent antibacterial activity compared to standard drugs.

Antitumor Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically:

- Compounds within this class showed antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3 .

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. Some derivatives demonstrated significant radical scavenging activity ranging from 32% to 87% at a concentration of 25 µM, indicating potential therapeutic applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of this compound:

- The methylthio group enhances reactivity and biological efficacy compared to other substituents like methyl or halogens.

- Modifications in the furan or oxadiazole rings can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antimicrobial Studies : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .

- Cytotoxicity Assays : The cytotoxic effects were evaluated using the MTT assay on cancer cell lines. Results indicated that certain derivatives had low cytotoxicity while maintaining high antimicrobial activity .

Propiedades

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-21-10-5-2-4-9(8-10)13-16-17-14(20-13)15-12(18)11-6-3-7-19-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJCDPITANYSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.